molecular formula C18H29N3O2 B5409720 N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

Cat. No. B5409720
M. Wt: 319.4 g/mol
InChI Key: AKEWDBLZGPASAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, commonly known as FPL 64176, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which plays a key role in regulating dopamine neurotransmission in the brain.

Mechanism of Action

FPL 64176 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the D3 receptor, FPL 64176 can modulate dopamine neurotransmission in these pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
FPL 64176 has been shown to modulate dopamine neurotransmission in the brain, leading to a range of biochemical and physiological effects. In preclinical studies, FPL 64176 has been shown to reduce cocaine self-administration and drug-seeking behavior in rats, suggesting its potential as a treatment for drug addiction. It has also been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. Additionally, FPL 64176 has been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPL 64176 is its selectivity for the dopamine D3 receptor, which allows for more targeted modulation of dopamine neurotransmission in the brain. However, this selectivity may also limit its potential therapeutic applications, as other dopamine receptors may also play a role in the pathophysiology of neurological and psychiatric disorders. Additionally, the synthesis of FPL 64176 is complex and may require specialized equipment and expertise, which could limit its availability for research purposes.

Future Directions

There are several future directions for research on FPL 64176. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to improve motor function and reduce dyskinesia in animal models. Clinical trials are needed to determine its effectiveness in humans. Additionally, further studies are needed to explore its potential as an antipsychotic agent in schizophrenia.

Synthesis Methods

The synthesis of FPL 64176 involves a series of chemical reactions starting from 2-furylmethylamine and cycloheptanone. The first step involves the protection of the amino group of 2-furylmethylamine with a Boc (tert-butyloxycarbonyl) group. The protected amine is then reacted with cycloheptanone in the presence of a reducing agent such as sodium borohydride to yield the corresponding secondary amine. The Boc group is then removed by acid hydrolysis, and the resulting amine is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as triethylamine to yield FPL 64176.

Scientific Research Applications

FPL 64176 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. The dopamine D3 receptor has been implicated in the pathophysiology of these disorders, and selective antagonists of this receptor have been shown to have beneficial effects in preclinical studies.

properties

IUPAC Name

N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c22-18(19-16-6-3-1-2-4-7-16)15-21-11-9-20(10-12-21)14-17-8-5-13-23-17/h5,8,13,16H,1-4,6-7,9-12,14-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEWDBLZGPASAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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